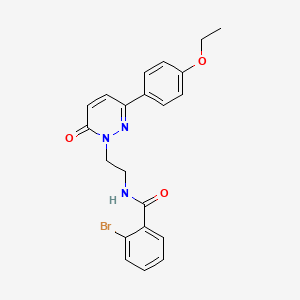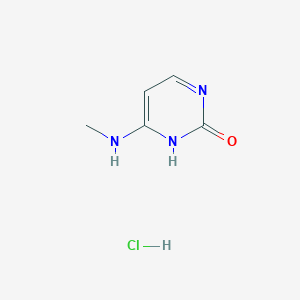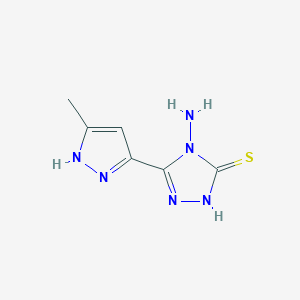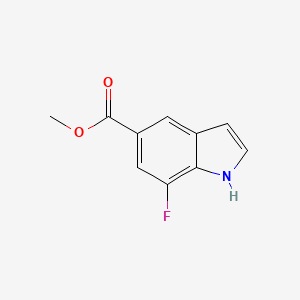
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed as an anti-cancer agent. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Heterocyclic Compound Synthesis
Enaminoketones and enaminonitriles are highlighted for their significant role in the synthesis of heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. These compounds are versatile intermediates combining the nucleophilicity of enamines with the electrophilicity of enones, facilitating the synthesis of biologically relevant heterocyclic structures, including alkaloids and various bicyclic compounds of pharmaceutical interest. The ability to serve as scaffolds for annulation makes these compounds valuable in accessing complex molecular architectures found in natural products and drugs (Negri, Kascheres, & Kascheres, 2004).
Antibacterial, Antifungal, and Antimycobacterial Research
Compounds derived from cyanobacteria, which may share structural similarities with the queried compound, have been identified as potent agents against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis. The review of 121 cyanobacterial compounds, including alkaloids and aromatic compounds, underscores the potential of cyano-compounds in developing new antimicrobials for combating intractable infections (Swain, Paidesetty, & Padhy, 2017).
Pharmacological Applications
The structural features of compounds like "(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide" contribute to their pharmacological profiles, influencing their activity as potential inhibitors or activators of biological pathways. Research on related scaffolds, such as pyrrolidines, highlights their widespread application in medicinal chemistry for the development of drugs targeting central nervous system disorders, showcasing the role of such structures in enhancing pharmacophore space and contributing to stereochemistry and 3D molecular coverage (Li Petri et al., 2021).
Propiedades
IUPAC Name |
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-11-12(8-14(10-18)21(11)2)7-13(9-17)16(22)20-15-5-3-4-6-19-15/h3-8H,1-2H3,(H,19,20,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJLVJJUHPPZPC-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol](/img/structure/B2637270.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2637271.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2637272.png)



![N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637282.png)
![5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2637284.png)
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide](/img/structure/B2637286.png)




